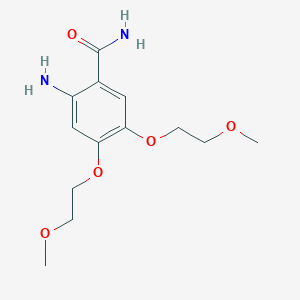

2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Vue d'ensemble

Description

“2-Amino-4,5-bis(2-methoxyethoxy)benzamide” is a chemical compound with the molecular formula C13H20N2O5 . It is categorized under amines, aromatics, drug analogues, heterocycles, enzyme inhibitors, pharmaceutical standards, intermediates, and fine chemicals . It is also known as Erlotinib Impurity 14 .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The residue from the initial reaction is purified by column chromatography eluted with a hexane-acetone system to give 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid ethyl ester . This is followed by a catalytic hydrogenation reaction . The reaction liquid flowing out from the outlet of the cooling module is collected for post-treatment . The organic solvent is recovered by distillation under reduced pressure, and the residue is added with acetone to stir the solvent . After several more steps, the final product is obtained .Molecular Structure Analysis

The molecular structure of this compound is composed of a benzene ring with two 2-methoxyethoxy groups and an amino group attached to it . This unique molecular structure enables it to exhibit remarkable stability and reactivity .Chemical Reactions Analysis

This compound is an impurity of Erlotinib, a EGFR-targeted drug in the treatment of non-small cell lung cancer . Erlotinib is a small tyrosine kinase inhibitor that shows a substantial effect on tumor growth inhibition and animal survival .Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-4,5-bis(2-methoxyethoxy)benzamide” is 284.31 g/mol . It has a complex structure with 20 heavy atoms . The compound has a topological polar surface area of 103 Ų .Applications De Recherche Scientifique

Biomedical Industry: Polyphosphazene Synthesis

This compound is utilized in the synthesis of polyphosphazenes, particularly poly[bis((methoxyethoxy)ethoxy)phosphazene] (MEEP), which are notable for their hydrolytic degradation properties . MEEP shows potential in biomedical applications such as controlled drug delivery systems due to its biodegradability and compatibility with biological tissues .

Cancer Research: EGFR Inhibition

In the context of cancer research, “Erlotinib impurity 19” is related to the study of epidermal growth factor receptor (EGFR) inhibitors. Erlotinib, from which this compound is derived, targets EGFR, which is overexpressed in certain types of cancer, making it a valuable tool for developing new cancer therapies .

Agrochemical Synthesis

The unique reactivity of this compound allows it to be used in the synthesis of agrochemicals. Its derivatives can be employed in creating herbicides, insecticides, and fungicides, contributing to the agricultural industry’s efforts to protect crops from pests and diseases .

Material Science: Inorganic Polymer Research

The compound’s structure is beneficial for the development of inorganic polymers with specific properties. By substituting halogen atoms with various nucleophiles, researchers can tailor the physical and chemical properties of these polymers for applications like catalysis, electrical conductivity, and thermal stability .

Analytical Chemistry: Method Development

In analytical chemistry, “4,5-Bis(2-Methoxyethoxy)anthranilamide” is used for method development, including analytical method validation and stability testing. It helps in the identification of unknown impurities and assessing the genotoxic potential of pharmaceuticals .

Drug Discovery: Kinase Inhibitor Development

As an impurity of Erlotinib, this compound is involved in the development of kinase inhibitors. It aids in understanding the pharmacokinetics and metabolism of drugs, which is crucial for the discovery of new therapeutic agents .

Mécanisme D'action

Target of Action

The primary target of 4,5-Bis(2-Methoxyethoxy)anthranilamide, also known as Erlotinib impurity 19, is the Smoothened (SMO) receptor . This receptor plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .

Mode of Action

4,5-Bis(2-Methoxyethoxy)anthranilamide interacts with the SMO receptor by mimicking the binding conformation of LY2940680 to SMO . This interaction is facilitated by the formation of a pseudo-ring structure resulting from the intra-molecular hydrogen bond between the oxygen atom of the carbonyl group and the hydrogen atom of the amino group in the anthranilamide structure .

Biochemical Pathways

The compound affects the Hedgehog signaling pathway . Upon binding to the SMO receptor, it inhibits the pathway, leading to the repression of SUFU, which in turn results in the release and nuclear translocation of the GLI proteins .

Result of Action

The inhibition of the Hedgehog signaling pathway by 4,5-Bis(2-Methoxyethoxy)anthranilamide can lead to a decrease in cell proliferation and viability, promotion of apoptosis, and inhibition of angiogenesis and cell migration . These effects can be particularly beneficial in the treatment of various types of cancer.

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-4,5-bis(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQRGRVHDBXSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C(=O)N)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)

amine hydrochloride](/img/structure/B1382976.png)

![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)

![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)